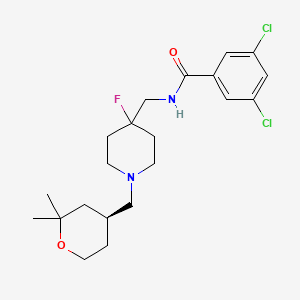

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide

Descripción general

Descripción

TTA-P2 es un compuesto altamente puro, sintético y biológicamente activo que actúa como bloqueador de los canales de calcio tipo T. Estos canales participan en diversos procesos fisiológicos, incluida la excitabilidad neuronal, la secreción hormonal y la liberación de neurotransmisores. TTA-P2 es particularmente conocido por su capacidad de inhibir las corrientes de calcio tipo T de forma reversible, lo que lo convierte en una herramienta valiosa en la investigación científica .

Métodos De Preparación

TTA-P2 es un derivado de la 4-aminometil-4-fluoropiperidina. La síntesis de TTA-P2 implica varios pasos, comenzando con la preparación del núcleo de 4-aminometil-4-fluoropiperidina. Este núcleo se modifica posteriormente a través de una serie de reacciones químicas para producir el compuesto final. Las rutas sintéticas y las condiciones de reacción específicas son de propiedad exclusiva y no se divulgan públicamente .

Análisis De Reacciones Químicas

TTA-P2 experimenta diversas reacciones químicas, principalmente relacionadas con su interacción con los canales de calcio. Se sabe que bloquea potente y reversiblemente las corrientes de calcio tipo T. El compuesto estabiliza los canales tipo T en sus estados inactivos, lo cual es crucial para su función como bloqueador de los canales de calcio. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen pasos de voltaje específicos y la aplicación de TTA-P2 a concentraciones micromolares .

Aplicaciones Científicas De Investigación

TTA-P2 tiene una amplia gama de aplicaciones de investigación científica. Se utiliza ampliamente en el estudio de los canales de calcio tipo T, que desempeñan funciones importantes en el ciclo circadiano, el sistema cardiovascular y la excitabilidad neuronal. TTA-P2 se ha utilizado para investigar el papel de estos canales en diversas condiciones fisiológicas y patológicas, como la epilepsia, la hipertensión, el dolor crónico y el dolor neuropático. Además, TTA-P2 se ha utilizado para estudiar los efectos de la inhibición de los canales de calcio en la secreción hormonal y la liberación de neurotransmisores .

Mecanismo De Acción

El mecanismo de acción de TTA-P2 implica su unión a los canales de calcio tipo T, específicamente la isoforma CaV3.2. Al unirse a estos canales, TTA-P2 inhibe las corrientes de calcio, lo que reduce la excitabilidad neuronal y la secreción hormonal. La capacidad del compuesto para estabilizar los canales tipo T en sus estados inactivos es clave para su función. Se ha demostrado que esta inhibición de las corrientes de calcio tiene efectos significativos en diversos procesos fisiológicos, incluida la modulación de las vías del dolor y la regulación de la secreción hormonal .

Comparación Con Compuestos Similares

TTA-P2 es único en su especificidad y potencia como bloqueador de los canales de calcio tipo T. Compuestos similares incluyen TTA-A2 y Z944, ambos de los cuales también se dirigen a los canales de calcio tipo T. TTA-P2 se distingue por su alta selectividad para la isoforma CaV3.2 y su capacidad para penetrar eficazmente el sistema nervioso central. Otros compuestos que se dirigen a los canales de calcio tipo T incluyen la etosuximida, el mibefradil, el valproato y la zonisamida. Estos compuestos varían en su selectividad y potencia, pero TTA-P2 sigue siendo una herramienta valiosa por su inhibición específica y potente de las corrientes de calcio tipo T .

Actividad Biológica

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention for its significant biological activity, particularly in the realm of pharmacology. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with several functional groups, including a piperidine ring and a tetrahydropyran group . Its molecular formula is , with a molecular weight of approximately 431.37 g/mol. The presence of chlorine and fluorine atoms contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.37 g/mol |

| LogP | 5.06130 |

| PSA | 41.57 Å |

Research indicates that this compound exhibits potent analgesic effects primarily through its action as a T-type calcium channel blocker (CaV3.2) . This action is critical in modulating neuronal excitability and pain processing. Studies have shown that this compound can significantly reduce both spontaneous and evoked firing in nociceptors from rat models with neuropathic pain following spinal cord injuries.

Biological Activity

The biological activity of this compound has been assessed using various bioassays that measure its effects on living cells or organisms. Notable findings include:

- Analgesic Effects : The compound has been characterized as a potent nociceptive blocker, effectively inhibiting pain signal transmission by blocking voltage-gated sodium channels.

- Calcium Channel Modulation : Its ability to stabilize the inactive state of T-type calcium channels reduces their activity during pathological conditions, making it a candidate for pain management therapies.

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of calcium influx in neuronal cells, correlating with reduced pain responses in animal models.

- In Vivo Studies : Animal studies have shown that administration of this compound leads to decreased pain sensitivity and improved recovery outcomes in models of neuropathic pain.

Comparative Analysis with Similar Compounds

To further elucidate the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzamide | Fluorobenzene with amide | Antidepressant |

| 3-Chlorobenzamide | Chlorobenzene with amide | Anticancer |

| N-(4-Fluorophenyl)acetamide | Acetamide with fluorophenyl | Analgesic |

| (S)-3,5-Dichloro-N-(1-(2,2-dimethyltetrahydro... | Complex piperidine structure | Potent nociceptive blocker |

Propiedades

IUPAC Name |

3,5-dichloro-N-[[1-[[(4S)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNDOKIVCXTFHJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647837 | |

| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072018-68-8 | |

| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.